molecular formula C32H32BrNO6 B2613476 2-[[5-(3-Bromophenyl)-2-(9H-fluoren-9-ylmethoxycarbonyl)-9-oxa-2-azaspiro[5.5]undecan-5-yl]oxy]acetic acid CAS No. 2247102-75-4

2-[[5-(3-Bromophenyl)-2-(9H-fluoren-9-ylmethoxycarbonyl)-9-oxa-2-azaspiro[5.5]undecan-5-yl]oxy]acetic acid

Cat. No.: B2613476
CAS No.: 2247102-75-4
M. Wt: 606.513
InChI Key: BWJRNAQKDYGGNN-UHFFFAOYSA-N
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Description

Chemical Structure and Key Features
The compound 2-[[5-(3-Bromophenyl)-2-(9H-fluoren-9-ylmethoxycarbonyl)-9-oxa-2-azaspiro[5.5]undecan-5-yl]oxy]acetic acid is a complex spirocyclic molecule characterized by:

  • A 9-oxa-2-azaspiro[5.5]undecane core, featuring two fused six-membered rings (one oxygen-containing oxa ring and one nitrogen-containing aza ring) sharing a central spiro atom .
  • A 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) protecting group at the 2-position, commonly used in peptide synthesis for amine protection .
  • An acetic acid moiety linked via an ether oxygen at the 5-position, enabling conjugation or further functionalization .

Properties

IUPAC Name

2-[[5-(3-bromophenyl)-2-(9H-fluoren-9-ylmethoxycarbonyl)-9-oxa-2-azaspiro[5.5]undecan-5-yl]oxy]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H32BrNO6/c33-23-7-5-6-22(18-23)32(40-20-29(35)36)12-15-34(21-31(32)13-16-38-17-14-31)30(37)39-19-28-26-10-3-1-8-24(26)25-9-2-4-11-27(25)28/h1-11,18,28H,12-17,19-21H2,(H,35,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWJRNAQKDYGGNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2(C1(C3=CC(=CC=C3)Br)OCC(=O)O)CCOCC2)C(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H32BrNO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

606.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[5-(3-Bromophenyl)-2-(9H-fluoren-9-ylmethoxycarbonyl)-9-oxa-2-azaspiro[5.5]undecan-5-yl]oxy]acetic acid typically involves multiple steps, starting from commercially available precursors. The process often includes:

    Formation of the bromophenyl intermediate: This step involves the bromination of a phenyl compound to introduce the bromine atom at the desired position.

    Introduction of the fluorenylmethoxycarbonyl group: This step involves the protection of an amine group using the fluorenylmethoxycarbonyl (Fmoc) protecting group.

    Construction of the oxa-azaspiro structure: This step involves the formation of the spirocyclic structure through a series of cyclization reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

2-[[5-(3-Bromophenyl)-2-(9H-fluoren-9-ylmethoxycarbonyl)-9-oxa-2-azaspiro[5.5]undecan-5-yl]oxy]acetic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium azide). Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups such as amines or ethers.

Scientific Research Applications

2-[[5-(3-Bromophenyl)-2-(9H-fluoren-9-ylmethoxycarbonyl)-9-oxa-2-azaspiro[5.5]undecan-5-yl]oxy]acetic acid has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[[5-(3-Bromophenyl)-2-(9H-fluoren-9-ylmethoxycarbonyl)-9-oxa-2-azaspiro[5.5]undecan-5-yl]oxy]acetic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Molecular Formula and Properties

  • Molecular Formula: C₃₁H₃₀BrNO₅
  • Molecular Weight : 576.49 g/mol .
  • CAS Number : EN300-1704873 (related entry in ) .

This compound is likely utilized in pharmaceutical research, particularly in peptidomimetic or prodrug design, owing to its spirocyclic rigidity and Fmoc-protected amine, which facilitates controlled deprotection .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Table 1: Key Structural Features of Comparable Spirocyclic Compounds

Compound Name Core Spiro Structure Substituents/Functional Groups Molecular Weight (g/mol) CAS Number Reference ID
Target Compound 9-oxa-2-azaspiro[5.5]undecane 3-Bromophenyl, Fmoc, acetic acid 576.49 EN300-1704873
9-(tert-Butoxycarbonyl)-2-oxa-9-azaspiro[5.5]undecane-3-carboxylic acid 2-oxa-9-azaspiro[5.5]undecane tert-Butoxycarbonyl (Boc), carboxylic acid 299.36 1160246-98-9
2-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-8-oxa-2-azaspiro[4.5]decane-4-carboxylic acid 8-oxa-2-azaspiro[4.5]decane Fmoc, carboxylic acid 407.46 2155855-03-9
Benzyl 2-oxo-3-oxa-9-azaspiro[5.5]undecane-9-carboxylate 3-oxa-9-azaspiro[5.5]undecane Benzyl ester, ketone Not reported Not available
2-(3-Bromophenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)acetic acid Non-spiro 3-Bromophenyl, Fmoc, methylamino, acetic acid 466.33 1700076-81-8

Key Comparative Analysis

Spirocyclic Core Variations

  • Ring Size and Heteroatom Placement :
    • The target compound’s 9-oxa-2-azaspiro[5.5]undecane core (two six-membered rings) contrasts with smaller systems like 8-oxa-2-azaspiro[4.5]decane (five- and six-membered rings) or larger frameworks like 2-oxa-9-azaspiro[5.5]undecane . Smaller spiro systems may enhance conformational rigidity, while larger rings offer flexibility .
    • Substitution of oxygen (oxa) vs. nitrogen (aza) in the spiro system alters electronic properties and hydrogen-bonding capabilities .

Protecting Group and Substituent Differences

  • Fmoc vs. Boc :
    • The Fmoc group in the target compound provides base-labile protection, advantageous in solid-phase synthesis , whereas the Boc group in is acid-labile, requiring distinct deprotection conditions.
  • Bromophenyl vs.

Functionalization Potential

  • The acetic acid moiety in the target compound enables conjugation to amines or alcohols, similar to the carboxylic acid in . However, the benzyl ester in requires hydrogenolysis for activation, limiting its utility in aqueous environments .

Physicochemical Property Comparisons

Table 2: Physicochemical Properties

Property Target Compound 9-(tert-Butoxycarbonyl)-2-oxa-9-azaspiro[5.5]undecane-3-carboxylic acid 2-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-8-oxa-2-azaspiro[4.5]decane-4-carboxylic acid
LogP (Predicted) ~4.2 (lipophilic) ~2.1 (less lipophilic due to Boc and carboxylic acid) ~3.8 (moderate lipophilicity from Fmoc)
Solubility Low in water Moderate in polar aprotic solvents (e.g., DMF) Low in water, soluble in DCM or THF
Stability Base-sensitive Acid-sensitive Base-sensitive

Biological Activity

The compound 2-[[5-(3-bromophenyl)-2-(9H-fluoren-9-ylmethoxycarbonyl)-9-oxa-2-azaspiro[5.5]undecan-5-yl]oxy]acetic acid is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C25H28BrNO4\text{C}_{25}\text{H}_{28}\text{Br}\text{N}\text{O}_4

This compound features a spirocyclic structure, which is often associated with unique biological activities. The presence of the bromophenyl group and the fluorenylmethoxycarbonyl moiety contributes to its lipophilicity and potential interactions with biological targets.

Antimicrobial Activity

Recent studies have indicated that derivatives of compounds similar to 2-[[5-(3-bromophenyl)-2-(9H-fluoren-9-ylmethoxycarbonyl)-9-oxa-2-azaspiro[5.5]undecan-5-yl]oxy]acetic acid exhibit significant antimicrobial properties. For instance, a related compound showed strong bactericidal effects against Staphylococcus spp. without cytotoxicity to normal cell lines, suggesting a favorable therapeutic index for potential antibiotic development .

Cytotoxicity

The cytotoxic effects of this compound have been evaluated in various cell lines. Preliminary findings suggest that while some derivatives exhibit selective cytotoxicity towards cancer cell lines, they maintain low toxicity in normal cells. This selectivity is crucial for developing effective cancer therapies with minimal side effects.

The mechanisms by which this compound exerts its biological effects are still under investigation. However, several hypotheses include:

  • Inhibition of Cell Division : Compounds with similar structural features have been known to interfere with the mitotic spindle formation, leading to apoptosis in cancer cells.
  • Antioxidant Activity : The presence of the phenolic groups may contribute to antioxidant properties, potentially reducing oxidative stress in cells.

Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial efficacy of related compounds, researchers found that derivatives similar to 2-[[5-(3-bromophenyl)-2-(9H-fluoren-9-ylmethoxycarbonyl)-9-oxa-2-azaspiro[5.5]undecan-5-yl]oxy]acetic acid displayed potent activity against various bacterial strains, including resistant strains of Staphylococcus aureus. The study highlighted the importance of structural modifications in enhancing antimicrobial potency .

Study 2: Cancer Cell Line Testing

A separate investigation into the cytotoxic effects on different cancer cell lines revealed that certain analogs demonstrated selective inhibition of tumor growth while sparing normal fibroblast cells. This selectivity was attributed to the unique spirocyclic structure that allows for targeted action against specific cellular pathways involved in cancer proliferation .

Data Summary

Property Value
Molecular FormulaC25H28BrN4O4
Molecular Weight480.35 g/mol
LipophilicityHigh (due to fluorene and bromine)
Antimicrobial ActivityEffective against Staphylococcus spp.
CytotoxicityLow toxicity in normal cells

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